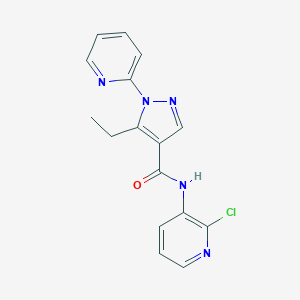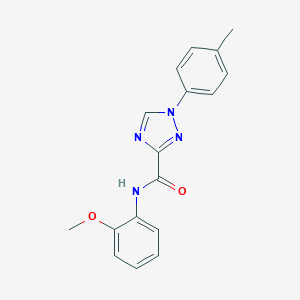
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Mécanisme D'action
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding site of the kinase domain of JAK2. This prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription 3 (STAT3) and STAT5, which are involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to apoptosis of cancer cells and suppression of inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation and autoimmune responses, and modulation of immune cell function. These effects have been observed in various in vitro and in vivo models of cancer, inflammation, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for JAK2, its ability to inhibit downstream signaling molecules, and its well-established synthesis method. However, there are also some limitations to its use, including its low solubility and stability in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, the elucidation of the molecular mechanisms underlying its effects on immune cell function and the identification of biomarkers for patient selection and monitoring will be crucial for its clinical translation.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-methoxybenzoyl chloride to form 2-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with 2-azidoacetic acid to form N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The JAK2 signaling pathway is known to play a critical role in the development and progression of these diseases. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects.
Propriétés
Nom du produit |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C17H16N4O2 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-9-13(10-8-12)21-11-18-16(20-21)17(22)19-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,22) |
Clé InChI |
IQZLTUXZYFNIGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



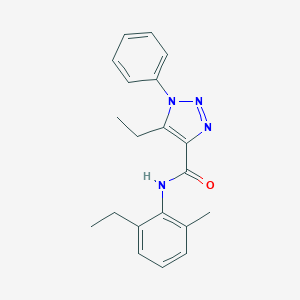
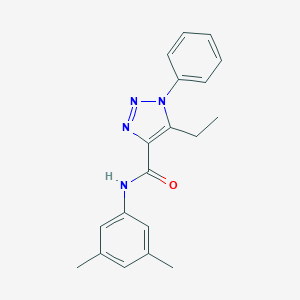
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)
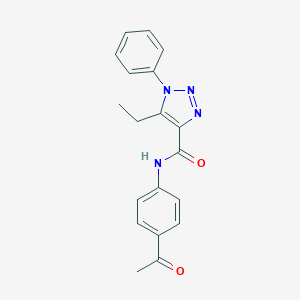
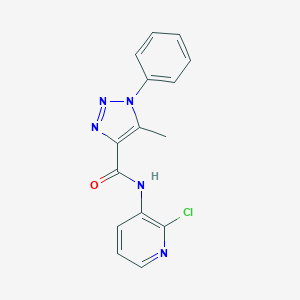
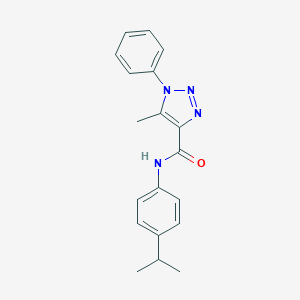
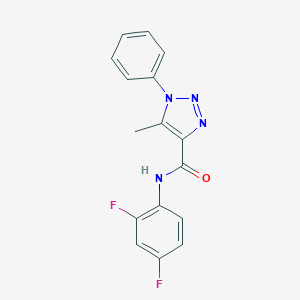
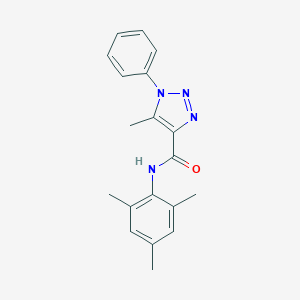
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
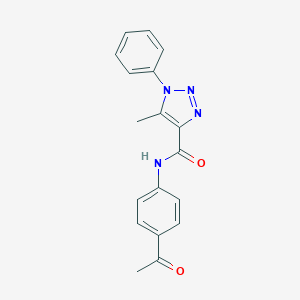
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
